

Application Note: Synthesis of HFO-1234yf from HCFC-233ca Intermediate

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Compound of Interest

Compound Name: 1,1,3-Trichloro-2,2,3-trifluoropropane

CAS No.: 131221-36-8

Cat. No.: B158185

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Abstract

The transition from high-GWP hydrofluorocarbons (HFCs) to hydrofluoroolefins (HFOs) has established HFO-1234yf as the industry-standard replacement for R-134a.[1] While primary industrial routes utilize 1,1,1,2,3-pentachloropropane (HCC-240db) or 1,1,2,3-tetrachloropropene (HCO-1230xa), the valorization of HCFC-233ca (

) presents a strategic opportunity for yield optimization and byproduct recycling. This protocol defines a continuous flow, vapor-phase catalytic process to convert HCFC-233ca to HFO-1234yf via the HCFO-1233xf intermediate, achieving high selectivity through precise temperature control and catalyst management.

Part 1: Chemical Pathway & Thermodynamic Logic

The Structural Challenge

The conversion requires transforming HCFC-233ca (

) into HFO-1234yf (

).

- Starting Material (233ca): 3 Fluorines, 3 Chlorines. Core structure:

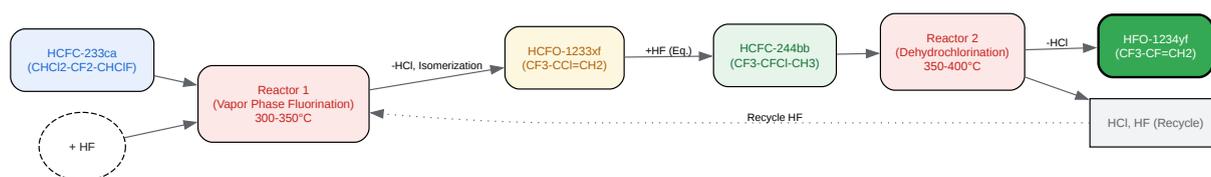
- Target (1234yf): 4 Fluorines, 0 Chlorines. Core structure:

Reaction Mechanism

The synthesis does not proceed via direct dehydrochlorination alone. It requires an integrated Hydrofluorination-Dehydrochlorination sequence.[2]

- Stage 1: Fluorination & Isomerization (The "1233xf" Hub) HCFC-233ca is reacted with anhydrous Hydrogen Fluoride (HF) over a chromia-based catalyst.
 - Mechanism:[3][4][5][6][7][8] Cl/F exchange and 1,2-migration occur to stabilize the trifluoromethyl () group, yielding the stable intermediate HCFO-1233xf (2-chloro-3,3,3-trifluoropropene).
- Stage 2: Hydrofluorination to HCFC-244bb HCFO-1233xf is further fluorinated to HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane).
- Stage 3: Dehydrochlorination to HFO-1234yf Elimination of HCl from HCFC-244bb yields the final olefin.

Pathway Visualization



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Figure 1: Reaction pathway converting HCFC-233ca to HFO-1234yf via the 1233xf/244bb intermediate cascade.

Part 2: Experimental Protocol

Materials & Equipment

- Reagents:
 - HCFC-233ca (Purity >98% by GC).
 - Anhydrous Hydrogen Fluoride (AHF).
 - Nitrogen (, UHP grade) for purging.
- Catalyst:
 - Reactor 1: Fluorinated Chromia () or Zn/Cr spinel on activated carbon.
 - Reactor 2: Activated Carbon or Lewis Acid catalyst (e.g., supported on C) for dehydrochlorination.
- Hardware:
 - Reactors: Two Inconel 600 or Monel 400 tube reactors (ID: 1 inch, Length: 30 cm) arranged in series or operated sequentially.
 - Heating: Multi-zone electric clamshell furnaces.
 - Flow Control: Mass Flow Controllers (MFCs) calibrated for HF (Bronkhorst or similar) and organics.
 - Scrubber: KOH/Water scrubber for acid neutralization post-reaction.

Catalyst Pre-Treatment (Activation)

Critical Step: The chromia catalyst must be activated to convert surface oxides to active fluorides.

- Load 50 mL of catalyst into Reactor 1.
- Dry under flow (200 sccm) at 300°C for 2 hours.
- Gradually introduce HF/N₂ mixture (ratio 1:10) at 250°C.
- Ramp HF concentration to 100% and temperature to 350°C over 4 hours.
- Validation: Activation is complete when the exotherm subsides and reactor outlet HF concentration matches inlet.

Synthesis Procedure (Continuous Flow)

Step 1: Vapor Phase Fluorination (233ca

1233xf/244bb)

This step drives the structural rearrangement and fluorination.

- Reactor Setup: Set Reactor 1 to 325°C - 350°C. Pressure: Atmospheric to 50 psig.
- Feed Composition:
 - Molar Ratio HF : HCFC-233ca = 15:1 (High HF excess prevents polymerization).
 - Contact Time (WHSV): 0.5 - 1.0
- Operation:

- Preheat HF and 233ca in a vaporizer at 150°C.
- Feed gaseous mixture into Reactor 1.
- Reaction Monitoring: The effluent will contain HCFO-1233xf (major), HCFC-244bb (minor), unreacted HF, and HCl.
- Note: HCl inhibits the reaction; if possible, use an inter-stage distillation to remove HCl before Step 2.

Step 2: Dehydrochlorination (244bb

1234yf)

If the effluent from Step 1 is rich in 244bb (or after isolating 244bb), proceed to Step 2.

- Reactor Setup: Set Reactor 2 to 400°C - 450°C.
- Feed: Effluent from Step 1 (or purified 244bb).
- Operation:
 - Pass the stream over the activated carbon or catalyst.
 - High temperature favors the elimination of HCl to form the double bond (1234yf).
 - Quench: Immediately cool the reactor effluent to <50°C to prevent back-reaction.

Purification & Isolation

- Acid Removal: Pass effluent through a water scrubber (absorbs HF/HCl) and a caustic scrubber (10% KOH).
- Drying: Pass gas through a molecular sieve (3A) column.
- Distillation:
 - Collect crude organic liquid in a cryo-trap (-78°C).

- Perform fractional distillation.
- Boiling Points:
 - HFO-1234yf: -29.5°C (Target).
 - HCFO-1233xf: 12-14°C (Recycle to Reactor 1).
 - HCFC-244bb: 14-15°C (Recycle to Reactor 2).
 - HCFC-233ca: ~85°C (Recycle to Reactor 1).

Part 3: Process Optimization & Troubleshooting

Key Process Parameters (KPPs)

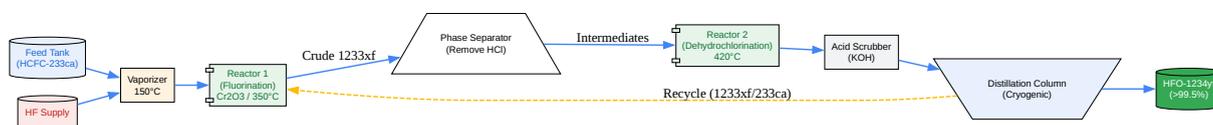
Parameter	Range	Optimal	Effect of Deviation
HF:Organic Ratio	5:1 - 20:1	15:1	Low ratio leads to catalyst coking (deactivation).
Reactor 1 Temp	250°C - 400°C	350°C	<300°C: Low conversion. >400°C: Byproducts (1233zd).
Reactor 2 Temp	350°C - 500°C	420°C	<350°C: Incomplete elimination. >480°C: Decomposition.
Pressure	0 - 100 psig	20 psig	Higher pressure favors 244bb formation; lower favors 1234yf.

Troubleshooting Guide

- Issue: Low Yield of 1234yf.
 - Root Cause:[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#) Reactor 2 temperature too low or catalyst coked.

- Fix: Increase Temp to 420°C; regenerate catalyst with Air/N2 burn-off.
- Issue: High levels of 1233zd (1-chloro-3,3,3-trifluoropropene).
 - Root Cause:[4][5][7][8] Isomerization of 1233xf due to insufficient HF or wrong catalyst phase.
 - Fix: Increase HF ratio; ensure catalyst is fully fluorinated.

Part 4: Process Flow Diagram (PFD)



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Figure 2: Continuous process flow diagram for the conversion of HCFC-233ca to HFO-1234yf.

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